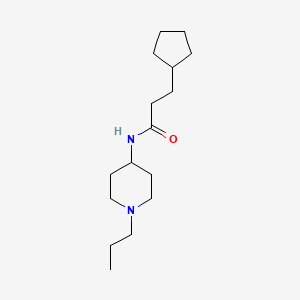![molecular formula C15H17NO2S B4433778 N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4433778.png)
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide, also known as MTPCA, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Mechanism of Action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide can alter the expression of genes involved in cell growth and survival, leading to its anticancer effects. N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has also been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for its anticancer activity. N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has also been found to reduce inflammation in animal models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent. Moreover, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticancer and neuroprotective effects at relatively low concentrations. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has good solubility in water and organic solvents, making it easy to handle in lab experiments. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety profile in humans.
Future Directions
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide may have potential as a diagnostic tool for cancer detection, and further research is needed to explore this possibility. Moreover, the mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the synthesis of new derivatives of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide may lead to the development of more potent and selective compounds with improved therapeutic potential.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have neuroprotective effects by reducing neuronal cell death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Moreover, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been investigated for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-8-14(19-11)15(17)16-10-9-12-5-3-4-6-13(12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMBTDVZIRYLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4433704.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4433716.png)
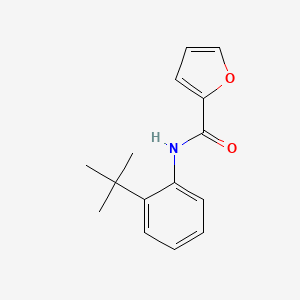
![1-(2-furylmethyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4433734.png)
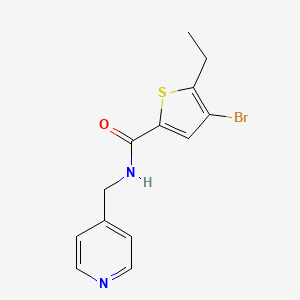
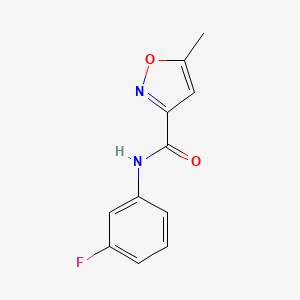
![1-(4-methoxyphenyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4433767.png)
![methyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433768.png)
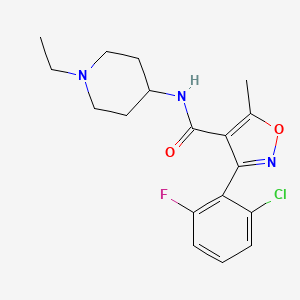
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4433789.png)
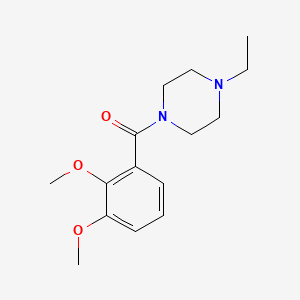
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(methylsulfonyl)piperazine](/img/structure/B4433804.png)
